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Mirabegron, a selective β3-adrenoceptor agonist, is a key therapeutic agent for overactive

bladder (OAB). Its metabolism in the human body results in several circulating metabolites, with

2-Oxo-Mirabegron being one of the notable entities. This guide provides a comparative

overview of 2-Oxo-Mirabegron and other major mirabegron metabolites found in circulation,

supported by pharmacokinetic data and experimental methodologies.

Circulating Mirabegron Metabolites: A Quantitative
Overview
Following oral administration, mirabegron is extensively metabolized through various pathways,

including amide hydrolysis, oxidation, N-dealkylation, and glucuronidation.[1][2] While

unchanged mirabegron is the most abundant single component in plasma, accounting for

approximately 22% of the total circulating radioactivity after a radiolabeled dose, several

metabolites are also present in significant quantities.[3]

A study in healthy Japanese male subjects identified two major circulating metabolites that

represented 17% and 10% of the total drug-related exposure (AUC₀₋ₜ) following multiple

doses.[4] While this study did not explicitly name these metabolites, other research has

identified M5, M8, M11, M12, M13, M14, M15, and M16 as metabolites present in human

plasma.[1][5] Among these, 2-oxo-mirabegron (M15) is a product of oxidation.[1][2]

Table 1: Key Pharmacokinetic Parameters of Mirabegron
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
~3.5 hours [6]

Elimination Half-life (t₁/₂) ~50 hours [6]

Plasma Protein Binding ~71% [6]

Absolute Bioavailability
29% (25 mg dose) to 35% (50

mg dose)
[2]

Note: Detailed comparative pharmacokinetic data for individual metabolites, including 2-Oxo-

Mirabegron, is not extensively available in the public domain. The focus of many studies

remains on the parent drug, mirabegron.

Metabolic Pathways of Mirabegron
Mirabegron undergoes metabolism through several key enzymatic pathways. The primary

routes are:

Oxidation and Dealkylation: Mediated primarily by cytochrome P450 enzymes CYP3A4 and

CYP2D6.[2]

Glucuronidation: Carried out by UGT enzymes, specifically UGT2B7, UGT1A3, and

UGT1A8.[2]

Amide Hydrolysis: Involving esterases such as butyrylcholinesterase (BChE).[2][7]

These pathways result in a variety of metabolites, some of which are pharmacologically

inactive.[6]
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Metabolic Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15293874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

